1-(2-Amino-1,3-oxazol-5-YL)ethanone

Description

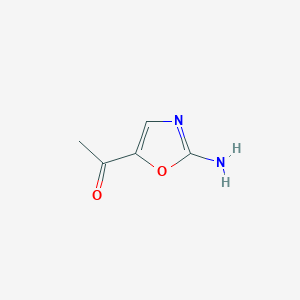

1-(2-Amino-1,3-oxazol-5-yl)ethanone (CAS: 87005-17-2) is a heterocyclic compound featuring a 1,3-oxazole core substituted with an amino group at position 2 and an acetyl group at position 3. Its molecular formula is C₅H₆N₂O₂, with a molecular weight of 126.11 g/mol .

Properties

IUPAC Name |

1-(2-amino-1,3-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULNSJILNIAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517650 | |

| Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87005-17-2 | |

| Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1,3-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-2-oxazoline with acetic anhydride, followed by cyclization to form the oxazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and ketone group undergo oxidation under controlled conditions:

- Oxazole Ring Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the oxazole ring to form oxazole-5-carboxylic acid derivatives . This reaction proceeds via cleavage of the C–N bond adjacent to the amino group .

- Ketone Oxidation : Using H₂O₂ or CrO₃ , the ethanone moiety is oxidized to a carboxylic acid, yielding 5-(carboxy)oxazole derivatives .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Oxazole-5-carboxylic acid | 72% | |

| H₂O₂ | Acetic acid, 90°C | 5-Carboxy-2-aminooxazole | 68% |

Reduction Reactions

Reductive modifications target the oxazole ring or ketone:

- Oxazole Ring Reduction : LiAlH₄ reduces the oxazole to a dihydrooxazole intermediate, which can further react to form pyrrolidine derivatives .

- Ketone Reduction : NaBH₄ selectively reduces the ethanone group to a secondary alcohol, producing 1-(2-amino-1,3-oxazol-5-yl)ethanol .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Dihydrooxazole | 65% | |

| NaBH₄ | MeOH, 25°C | 1-(2-Amino-oxazol-5-yl)ethanol | 85% |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

- Acylation : Reacting with acetyl chloride in pyridine yields N-acetyl derivatives , enhancing stability for biological studies .

- Sulfonation : p-Toluenesulfonyl chloride forms sulfonamide derivatives, useful in drug design .

| Substituent | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Acetyl | AcCl | N-Acetyl-oxazole | Antimicrobial agents | |

| Tosyl | TsCl | Tosyl-oxazole | Enzyme inhibitors |

Cyclization and Ring-Opening Reactions

The oxazole ring undergoes cyclization or ring-opening under specific conditions:

- Cyclization with Enamines : Forms oxazolo[5,4-d]pyrimidines , bioactive heterocycles with anticancer activity .

- Acid-Catalyzed Ring-Opening : In HCl , the oxazole ring opens to generate α-keto amides, intermediates for peptide synthesis .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclization | NMP, 100°C | Oxazolo[5,4-d]pyrimidine | 78% | |

| Ring-Opening | HCl, reflux | α-Keto amide | 90% |

Phosphorylation Reactions

Phosphorylated derivatives exhibit antifungal activity:

- H₃PO₄-Mediated Phosphorylation : Introduces phosphonate groups at the 4-position of the oxazole ring, enhancing bioactivity .

| Substituent | Reagent | Product | Antifungal IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Phosphonate | H₃PO₄ | 4-Phosphorylated oxazole | 12.5 (C. albicans) |

Scientific Research Applications

Chemical Properties and Structure

1-(2-Amino-1,3-oxazol-5-YL)ethanone has the molecular formula and a molecular weight of 126.11 g/mol. The compound features an oxazole ring, which is crucial for its biological activity due to its ability to form hydrogen bonds with biological targets.

Medicinal Chemistry

The compound is a valuable building block for synthesizing more complex heterocyclic compounds. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of this compound exhibit:

- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antibacterial properties against Gram-positive bacteria, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research has demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma. For instance, a study found that specific derivatives induced apoptosis via p53 activation with an IC50 value of 10.38 µM.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Induces apoptosis via p53 activation |

| 32b | SH-SY5Y | Not specified | AC inhibition |

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies where its interaction with specific enzymes can be analyzed. The oxazole ring enhances binding affinity, allowing researchers to explore its potential as an inhibitor for various biochemical pathways .

Immunomodulatory Effects

Research indicates that this compound can modulate immune responses by inhibiting lymphocyte proliferation and suppressing pro-inflammatory cytokines like TNF-α. This suggests potential therapeutic applications in treating autoimmune disorders and inflammatory conditions.

Study on Anticancer Activity

A notable study evaluated various oxazole derivatives' effects on human cancer cell lines. The results highlighted that modifications to the oxazole structure significantly enhanced anticancer activity compared to standard treatments like doxorubicin .

Immunosuppressive Properties Investigation

Another investigation focused on the immunosuppressive properties of this compound, demonstrating its ability to inhibit lymphocyte proliferation induced by mitogens in vitro. This finding supports its potential use in therapies aimed at reducing immune responses during autoimmune flare-ups.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-oxazol-5-yl)ethanone involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS: 30748-47-1)

- Structure : Replaces the oxazole oxygen with sulfur (thiazole core) and includes a methyl group at position 3.

- Molecular Formula : C₆H₈N₂OS (MW: 156.2 g/mol).

- Properties: The sulfur atom increases polarizability and may enhance lipophilicity compared to oxazole. Limited toxicological data are available .

1-(1-Aryl-1H-tetrazol-5-yl)ethanone Derivatives

- Structure: Features a tetrazole ring (four nitrogen atoms) instead of oxazole. Example: 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone.

- Properties : Tetrazole’s high nitrogen content mimics carboxylate groups, improving solubility and bioactivity. NMR studies confirm structural stability .

1-(2-Aryl-1,3,4-oxadiazol-3(2H)-yl)ethanones

- Structure: Oxadiazole core (one oxygen, two nitrogens). Example: 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone.

- Activity: Demonstrated antimicrobial effects against S. aureus and P. aeruginosa, with para-substituents (e.g., Cl, NMe₂) enhancing potency .

Substituent Modifications

Halogen-Substituted Derivatives

- Example: 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone.

- Activity: Schiff bases derived from such ethanones exhibit antibacterial activity against E. coli and antioxidant properties via DPPH radical scavenging .

Nitro-Substituted Analog

- Example: 1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0).

- Formula : C₈H₈N₂O₃.

- Safety: Classified as non-hazardous under GHS, but toxicological data remain incomplete .

Hybrid Heterocycles

1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone (CAS: 898745-71-6)

- Structure : Combines oxadiazole and triazole rings.

- Properties: Potential applications in high-throughput drug discovery due to dual heterocyclic motifs, though biological data are unspecified .

Biological Activity

1-(2-Amino-1,3-oxazol-5-YL)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features an oxazole ring that plays a crucial role in its biological activity. The amino group enhances its interaction with various biological targets through hydrogen bonding, which increases binding affinity to enzymes and receptors. These interactions can modulate key biochemical pathways, influencing cellular responses.

The mechanism of action for this compound involves:

- Enzyme Interaction : The oxazole ring interacts with specific enzymes, potentially acting as an inhibitor or modulator.

- Receptor Binding : It binds to various receptors, which may lead to altered signaling pathways.

- Biochemical Pathway Modulation : The compound's interactions can affect processes such as apoptosis, cell proliferation, and immune responses .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds containing the oxazole moiety have shown promising antibacterial effects against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance antimicrobial efficacy while reducing toxicity .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives:

- Cytotoxicity : Compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Induces apoptosis via p53 activation |

| 32b | SH-SY5Y | Not specified | AC inhibition |

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects. Studies show that it can inhibit the proliferation of lymphocytes and suppress the production of pro-inflammatory cytokines like TNF-α. These properties indicate potential applications in treating autoimmune disorders and inflammatory conditions .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of various oxazole derivatives on human cancer cell lines. The results indicated that specific modifications to the oxazole structure significantly enhanced anticancer activity compared to standard treatments like doxorubicin .

- Immunosuppressive Properties : In another investigation, this compound was shown to modulate immune responses in vitro by inhibiting lymphocyte proliferation induced by mitogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-amino-1,3-oxazol-5-yl)ethanone, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A widely used approach involves cyclocondensation reactions of α,β-unsaturated ketones with hydrazine derivatives under acidic conditions. For example, hydrazine hydrate in glacial acetic acid can cyclize α,β-unsaturated ketones to form pyrazole or oxazole derivatives . Optimization includes solvent selection (e.g., glacial acetic acid for protonation), controlled reflux temperatures (4–6 hours), and stoichiometric balancing of reagents. Post-synthetic purification via recrystallization (ethanol is common) improves yield . Parallel synthesis of analogous compounds, such as 1-(2-amino-5-methoxyphenyl)ethanone, suggests that pre-functionalized aryl groups require careful protection-deprotection strategies to preserve the oxazole amino group .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : and NMR are critical for confirming substituent positions and hydrogen bonding. For instance, the oxazole ring protons typically resonate at δ 6.8–7.5 ppm, while the ethanone carbonyl appears near δ 2.4–2.6 ppm .

- IR : Stretching frequencies for C=O (1700–1720 cm) and N–H (3300–3500 cm) validate functional groups .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, with disorder handled via PART instructions and hydrogen bonds analyzed using PLATON .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results when analyzing derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For example, NMR may indicate equilibrium between keto-enol forms, while X-ray data freeze a single conformation. To resolve this:

- Perform variable-temperature NMR to detect tautomeric shifts.

- Use SHELXL’s TWIN and BASF commands to model twinned crystals, ensuring R-factor convergence below 5% .

- Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical bond lengths .

Q. What strategies are recommended for designing bioactivity studies on this compound derivatives to establish structure-activity relationships (SAR)?

- Methodological Answer :

- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., –Cl, –OCH) at the oxazole 2-position or ethanone aryl ring. For example, para-chloro substitution enhances antimicrobial activity by altering lipophilicity (LogP ~1.5–2.0) .

- In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. Include positive controls (e.g., ciprofloxacin) and solvent-blank corrections .

- Molecular docking : Map interactions with target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina, prioritizing derivatives with hydrogen bonds to key residues (e.g., Asp73, Tyr122) .

Q. How should researchers approach the refinement of crystal structures for this compound derivatives exhibiting twinning or disorder?

- Methodological Answer :

- Twinning : In SHELXL, apply the TWIN command with a BASF parameter to scale twin fractions. For pseudo-merohedral twinning, use HKLF 5 format to merge overlapping reflections .

- Disorder : Split disordered atoms over multiple sites (PART command) and refine occupancy factors. Restrain bond distances and angles using ISOR and SIMU to prevent overfitting .

- Validation : Check R (<10%) and CC (>80%) in PLATON. Visualize residual density peaks (<0.5 eÅ) in WinGX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.